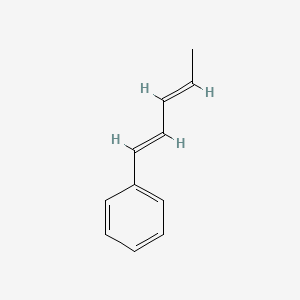

Penta-1,3-dien-1-ylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Penta-1,3-dien-1-ylbenzene is a conjugated diene derivative featuring a benzene ring attached to the terminal carbon (C1) of a 1,3-pentadiene chain. This structure confers unique electronic properties due to extended π-conjugation, making it a versatile substrate in organic synthesis and medicinal chemistry. Recent studies highlight its role in cobalt-catalyzed hydroetherification reactions, achieving quantitative yields under photo-reductive conditions . Additionally, it serves as a key structural motif in bioactive molecules, such as the coumarin derivative 7-methoxy-8-(5-(prop-1-en-2-yloxy)penta-1,3-dien-1-yl)-coumarin, which exhibits cytotoxic activity against cancer cell lines . Its biochemical relevance is further underscored by its presence in H₂S-releasing prodrugs, where the dienyl group participates in enzymatic conversion to hydropersulfides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of penta-1,3-dien-1-ylbenzene can be achieved through several methods. One common approach involves the coupling of benzene with 1,3-pentadiene under specific reaction conditions. For instance, the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for laboratory synthesis.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems based on organoaluminum compounds. These systems facilitate the polymerization of penta-1,3-diene, resulting in high yields of the desired product . The reaction conditions typically include the use of isopropyl chloride in combination with organoaluminum compounds such as aluminum ethyl chloride, aluminum diethyl chloride, and aluminum triethyl .

Chemical Reactions Analysis

Types of Reactions: Penta-1,3-dien-1-ylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene.

Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common for introducing substituents onto the benzene ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Penta-1,3-dien-1-ylbenzene features a benzene ring attached to a penta-1,3-diene chain. The compound exists in two geometric isomers: E (trans) and Z (cis), which significantly influence its reactivity and properties. The molecular weight is approximately 144.21 g/mol, and it has distinct physical properties that allow for diverse applications in chemical reactions and material formulations.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its diene structure allows it to participate in various reactions, including:

- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, forming complex cyclic structures that are valuable in synthetic organic chemistry.

- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions with various electrophiles to create more complex organic molecules.

Case Study: Diels-Alder Reaction

In a study published by the Royal Society of Chemistry, this compound was successfully used as a diene to synthesize cyclohexene derivatives with high yields through Diels-Alder reactions with different dienophiles .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science. Its ability to form polymeric materials through radical polymerization opens avenues for developing new materials with specific properties.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Buta-1,3-dienylbenzene | Diene | Contains only four carbon atoms in the diene chain. |

| Hexa-1,3-dienylbenzene | Long Diene | Features a six-carbon chain providing different reactivity. |

| Penta-2,4-dienylbenzene | Diene | Different double bond positions affecting stability and reactivity. |

| (Z)-Penta-1,3-dienylbenzene | Geometric Isomer | Exhibits different physical properties compared to E isomer. |

The structural diversity among these compounds allows chemists to tailor materials for specific applications such as coatings, adhesives, and other polymeric materials.

Medicinal Chemistry Applications

Recent research has indicated potential medicinal applications for this compound derivatives. Compounds derived from this structure have shown promise in treating various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Activity

A patent analysis revealed that derivatives of this compound demonstrate significant anticancer activity by targeting specific cellular pathways involved in tumor growth . This highlights the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of penta-1,3-dien-1-ylbenzene and its derivatives involves interactions with specific molecular targets. For instance, antiviral activity against tobacco mosaic virus has been attributed to the binding of the compound to the viral coat protein, inhibiting its function . Similarly, antibacterial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Structural Isomers and Regiochemical Variations

Penta-1,4-dien-1-ylbenzene (e.g., in benzyl hydrazinecarbodithioate derivatives) lacks conjugation between the double bonds (1,4-diene), leading to distinct regioselectivity in reactions. For instance, its crystal structure reveals non-planar geometry with steric interactions influencing hydrogen bonding networks, unlike the planar conjugation in 1,3-dienyl analogs .

3-PHENYL-1-PENTENE (a monoene derivative) features a single double bond (C1–C2) and a benzene substituent at C3. This structural difference reduces conjugation, limiting its utility in reactions requiring extended π-systems (e.g., cycloadditions) .

Conjugated Dienes with Heteroatoms

The coumarin derivative (7-methoxy-8-(5-(prop-1-en-2-yloxy)penta-1,3-dien-1-yl)-coumarin) incorporates an electron-donating propenyloxy group, enhancing its bioactivity. The extended conjugation between the dienyl chain and coumarin core facilitates interactions with biological targets, as evidenced by its anticancer activity .

In contrast, 2-((1E,3E)-penta-1,3-dienyl)pyridine (a natural product from Streptomyces) replaces the benzene ring with pyridine, introducing nitrogen-based electronic effects. This modification increases polarity and hydrogen-bonding capacity, influencing its biological distribution and activity .

Triple-Bond Analogs

Triisopropyl(penta-1,3-diyn-1-yl)silane and related diynes exhibit rigid, linear structures due to sp-hybridized carbons. These compounds are employed in alkyne metathesis reactions for synthesizing conjugated triynes, a process less feasible with dienes due to reduced bond stability .

Comparative Data Tables

Table 1. Structural and Electronic Properties

Biological Activity

Penta-1,3-dien-1-ylbenzene is an organic compound characterized by a benzene ring attached to a penta-1,3-diene chain. Its molecular formula is C₁₁H₁₂, and it has a molecular weight of approximately 144.21 g/mol. This compound exhibits unique biological activities that have attracted research attention in recent years.

Chemical Structure and Properties

This compound can exist in two geometric isomers: the E (trans) and Z (cis) forms. The spatial arrangement of substituents around the double bonds in the diene chain significantly influences its chemical properties and biological reactivity. The compound's structure allows for distinct reactivity patterns not seen in simpler alkenes or longer dienes .

Biological Activities

Research has demonstrated that this compound and its derivatives possess various biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, compounds derived from this scaffold showed effective inhibition against Xanthomonas axonopodis and Ralstonia solanacearum at concentrations as low as 100 µg/mL .

- Anticancer Properties : A series of novel penta-1,4-dien-3-one derivatives have been synthesized and evaluated for their antitumor activity. Notably, some compounds demonstrated potent antiproliferative effects against HepG2 hepatoma cells with IC50 values ranging from 0.10 to 5.05 μM, outperforming the control drug sorafenib (IC50 = 16.20 μM) .

1. Antibacterial Activity Evaluation

A study evaluated the antibacterial activities of synthesized this compound derivatives against several bacterial strains using a turbidimeter method. The results indicated varying degrees of efficacy across different compounds.

| Compound | Xanthomonas axonopodis | Ralstonia solanacearum |

|---|---|---|

| 4a | 56.5 ± 3.9 | 41.1 ± 1.5 |

| 4b | 24.0 ± 9.9 | 74.6 ± 1.8 |

| 4c | 15.1 ± 4.8 | 51.8 ± 4.4 |

The data suggests that certain derivatives possess appreciable antibacterial activity, indicating their potential as therapeutic agents .

2. Anticancer Activity Assessment

In another study focusing on anticancer properties, various this compound derivatives were screened against human cancer cell lines (SGC-7901, HepG2, Panc-1). The findings highlighted the superior potency of specific compounds against HepG2 cells.

| Compound | IC50 (HepG2) μM | IC50 (SGC-7901) μM | IC50 (Panc-1) μM |

|---|---|---|---|

| 7a | 0.10 | N/A | N/A |

| 7b | 5.05 | N/A | N/A |

| Control (Sorafenib) | 16.20 | N/A | N/A |

These results underscore the potential of this compound derivatives in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, certain derivatives may trigger apoptotic pathways leading to cell death.

Properties

Molecular Formula |

C11H12 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(1E,3E)-penta-1,3-dienyl]benzene |

InChI |

InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h2-10H,1H3/b3-2+,8-5+ |

InChI Key |

BCRJHHFLBOQAMG-YNRRLODASA-N |

Isomeric SMILES |

C/C=C/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CC=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.